molecular formula C9H16BrNO2 B2928800 Tert-butyl N-(3-bromocyclobutyl)carbamate CAS No. 1936399-47-1

Tert-butyl N-(3-bromocyclobutyl)carbamate

Cat. No.: B2928800
CAS No.: 1936399-47-1
M. Wt: 250.136
InChI Key: PZFNRPBCGYMXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-bromocyclobutyl)carbamate ( 1936399-47-1) is a chemical building block of interest in organic and medicinal chemistry. This compound features a brominated cyclobutane ring and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a widely used, acid-labile protecting group for amines, allowing for selective reactions elsewhere on the molecule before the amine is deprotected under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid . The presence of both a protected amine and a bromine atom on the cyclobutane ring makes this molecule a versatile synthetic intermediate. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions, enabling the construction of more complex molecular architectures. Researchers can utilize this compound in the synthesis of novel pharmaceutical candidates, agrochemicals, and other complex molecules containing the cyclobutane scaffold, which is valued for its conformational and metabolic properties. The molecular formula is C9H16BrNO2 and the molecular weight is 250.13 g/mol . This product is intended for research purposes as a key intermediate and is strictly for laboratory use. It requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-bromocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNRPBCGYMXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl N 3 Bromocyclobutyl Carbamate

Strategies for Constructing the 3-Bromocyclobutane Core

The synthesis of the core 3-bromocyclobutane structure is a significant challenge due to the inherent ring strain of the cyclobutane (B1203170) system. nih.gov Methodologies generally focus on either constructing the ring with the desired functionality in place or functionalizing a pre-existing cyclobutane scaffold.

Ring-Forming Reactions and Stereochemical Induction for Cyclobutane Halides

The formation of the cyclobutane ring itself can be achieved through various synthetic routes, with [2+2] cycloadditions being a prominent method. nih.gov These reactions involve the combination of two two-carbon units, such as alkenes, to form the four-membered ring. organic-chemistry.org The stereochemical outcome of these cycloadditions can be influenced by the reaction conditions and the nature of the substrates. For instance, photochemical [2+2] cycloadditions can yield cyclobutane derivatives, though controlling stereoselectivity can be challenging. nih.gov Transition metal catalysis offers a more versatile approach to controlling the stereochemistry during ring formation. nih.gov

Alternative strategies include ring expansion of cyclopropanes and ring contraction of five-membered rings like pyrrolidines. nih.govntu.ac.uk A notable example is the stereospecific ring contraction of pyrrolidines, which proceeds through a 1,4-biradical intermediate, to afford cyclobutanes with a high degree of stereocontrol. ntu.ac.ukacs.org This "memory of chirality" allows for the synthesis of specific enantiopure cyclobutane derivatives from readily available chiral pyrrolidines. acs.org

A formal [3+1] cycloaddition approach has also been reported for the synthesis of functionalized cyclobutanols from epihalohydrins and 1,1-diborylalkanes, which can serve as precursors to cyclobutane halides. rsc.org

Ring-Forming StrategyDescriptionStereochemical ControlReference
[2+2] Cycloaddition Combination of two alkene units to form the cyclobutane ring.Can be controlled through photochemical conditions or transition metal/Lewis acid catalysis. nih.govnih.gov nih.gov, nih.gov
Ring Contraction Conversion of a five-membered ring (e.g., pyrrolidine) to a cyclobutane.Can be highly stereospecific, preserving the stereochemistry of the starting material. ntu.ac.ukacs.org acs.org, ntu.ac.uk
Ring Expansion Conversion of a cyclopropane (B1198618) derivative to a cyclobutane.Stereochemical outcome is dependent on the specific reaction pathway. nih.gov nih.gov
[3+1] Cycloaddition Reaction of a three-atom component with a one-atom component.Can produce highly functionalized cyclobutanes with good stereocontrol. rsc.org rsc.org

Bromination Protocols for Cyclobutane Substrates

Once the cyclobutane ring is formed, the introduction of a bromine atom is typically achieved through halogenation reactions. The direct bromination of cyclobutane with molecular bromine (Br₂) can proceed via a radical mechanism, often initiated by heat or UV light, to yield bromocyclobutane (B1266235). askfilo.combartleby.comyoutube.com However, this method may lack regioselectivity in more complex, substituted cyclobutanes.

For substrates containing a hydroxyl group, such as cyclobutanol, conversion to the corresponding bromide can be achieved using standard reagents like hydrobromic acid (HBr). One practical synthesis of bromocyclobutane utilizes the ring expansion of cyclopropylcarbinol with hydrobromic acid, which generates a mixture of bromocyclobutane and other isomers that can then be purified. google.com

The inherent ring strain in cyclobutane influences its reactivity compared to acyclic or larger ring alkanes. askfilo.com While cyclopropane can undergo ring-opening addition reactions with halogens, cyclobutane is more resistant and tends to undergo substitution reactions under radical conditions. youtube.compharmaguideline.com The selectivity of bromination on a substituted cyclobutane ring will be directed by the existing functional groups, which can influence the stability of radical or cationic intermediates formed during the reaction.

Enantioselective and Diastereoselective Synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate Isomers

Achieving stereochemical control is paramount in the synthesis of complex molecules. For this compound, this involves controlling the relative (cis/trans) and absolute (R/S) stereochemistry of the substituents on the cyclobutane ring.

Control of cis- and trans-Stereoisomer Formation

The spatial arrangement of the bromo and N-Boc-carbamate groups on the cyclobutane ring defines the cis- and trans-diastereomers. The selective synthesis of one diastereomer over the other is a key synthetic challenge. The stereochemical outcome is often determined during the ring-forming step or a subsequent functionalization step.

For example, in [2+2] cycloadditions, the stereochemistry of the starting alkenes can be transferred to the cyclobutane product. mdpi.com Similarly, ring contraction methodologies have demonstrated excellent diastereocontrol. The ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org Conversely, a trans-pyrrolidine starting material yields the trans-cyclobutane product with exceptional diastereoselectivity. acs.org This level of control is crucial for accessing specific isomers of 1,3-disubstituted cyclobutanes. Solid-state photodimerization is another technique where the pre-organized conformation of precursor molecules can dictate the formation of specific isomers. mdpi.comdntb.gov.ua

Chiral Auxiliary and Asymmetric Catalysis Approaches for Cyclobutane Functionalization

To produce enantiomerically pure or enriched isomers, chemists employ asymmetric synthesis strategies. These methods typically involve either the use of a chiral auxiliary or an asymmetric catalyst.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, a chiral auxiliary attached to a starting material in a [2+2] cycloaddition can control the facial selectivity of the reaction, leading to a chiral, non-racemic cyclobutane product. nih.gov The 8-aminoquinoline (B160924) group has been used as a directing group and chiral auxiliary in the C(sp³)–H arylation of cyclobutanes, allowing for the synthesis of complex chiral derivatives. researchgate.netresearchgate.net

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. nih.gov Several catalytic asymmetric methods for cyclobutane synthesis have been developed:

Transition Metal Catalysis : Rhodium and Palladium catalysts have been effectively used in the asymmetric functionalization of cyclobutenes. rsc.orgnih.govacs.org For example, Rh-catalyzed asymmetric hydroacylation of meso-cyclobutenes provides a modular route to stereochemically complex cyclobutanes. nih.gov

Organocatalysis : Chiral organic molecules can also catalyze enantioselective reactions. For instance, organocatalyzed conjugate additions to cyclobutenones have been developed to create chiral cyclobutane skeletons. researchgate.net

Catalyst-Controlled C-H Functionalization : By selecting the appropriate rhodium catalyst, it is possible to control which C-H bond in a cyclobutane is functionalized, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov

Asymmetric StrategyMethodExampleReference
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct stereochemistry.Use of a dioxolane chiral auxiliary in a [2+2] cycloaddition to control the stereochemistry of the resulting fused cyclobutanone. nih.gov nih.gov
Asymmetric Catalysis Use of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity.Rh-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes. rsc.orgnih.gov rsc.org, nih.gov
Catalyst-Controlled C-H Functionalization Judicious choice of catalyst to direct functionalization to a specific C-H bond.Regiodivergent synthesis of chiral 1,1- and cis-1,3-disubstituted cyclobutanes using different rhodium catalysts. nih.gov nih.gov

N-Protection Strategies: Incorporation and Utility of the tert-Butoxycarbonyl (Boc) Group

The amino group is a versatile functional group but is also highly reactive (nucleophilic and basic). In a multi-step synthesis, it is often necessary to "protect" the amine to prevent it from undergoing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common and useful protecting groups for amines. masterorganicchemistry.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. masterorganicchemistry.comtotal-synthesis.com The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This process converts the reactive amine into a much less nucleophilic and less basic carbamate (B1207046). total-synthesis.com

The utility of the Boc group stems from its unique stability and cleavage properties:

Stability : The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.com

Orthogonality : Its stability to conditions used to remove other common protecting groups (like Fmoc or Cbz) makes it highly valuable in complex syntheses, such as solid-phase peptide synthesis. masterorganicchemistry.comtotal-synthesis.com

Ease of Removal : Despite its stability, the Boc group can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.net The cleavage mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. The resulting carbamic acid readily decarboxylates to regenerate the free amine and carbon dioxide. total-synthesis.com

This combination of stability and facile, specific cleavage conditions makes the Boc group an indispensable tool in modern organic synthesis, including the preparation of this compound, where it ensures the amino functionality remains intact during other transformations like bromination.

Methodologies for N-Boc Carbamate Formation

The formation of N-Boc (tert-butoxycarbonyl) carbamates is a fundamental transformation in organic synthesis, aimed at protecting amine functionalities. The most prevalent reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). The reaction conditions for the introduction of the Boc group are generally mild and flexible, leading to high yields and conversions.

Methodologies for N-Boc protection can be broadly categorized based on the reaction medium and the type of catalyst employed. Traditional methods often utilize organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane (B109758) in the presence of a base. Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP).

In recent years, significant advancements have been made in developing more environmentally benign and efficient protocols. Catalyst-free systems have been developed that proceed in water, leveraging the unique properties of the aqueous medium to enhance reactivity and selectivity. These methods are highly chemoselective, avoiding the formation of common side products like isocyanates or ureas. For instance, the N-tert-butoxycarbonylation of various amines has been successfully achieved in a water-acetone mixture without the need for any catalyst, affording the desired N-Boc derivatives in excellent yields and short reaction times.

Furthermore, solvent-free conditions have been explored, often in conjunction with heterogeneous catalysts. These approaches offer advantages in terms of simplified work-up procedures, reduced environmental impact, and catalyst recyclability. A variety of catalysts have been shown to be effective, including:

Lewis acids: Yttria-zirconia-based solid Lewis acids have been demonstrated to promote the efficient N-Boc protection of a wide range of amines.

Solid-supported acids: Resins such as Amberlite-IR 120 can be used as recyclable heterogeneous catalysts for rapid and efficient N-Boc protection under solvent-free conditions.

Ionic liquids: Protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, can act as efficient catalysts for the chemoselective N-tert-butoxycarbonylation of amines.

The choice of methodology often depends on the specific substrate, particularly the presence of other functional groups. For a molecule like 3-bromocyclobutylamine, a key precursor to the target compound, a chemoselective method would be crucial to avoid any unwanted reactions with the bromo functionality. A catalyst-free aqueous system or a mild, solvent-free approach with a recyclable catalyst would be attractive options for the synthesis of this compound.

MethodologyCatalyst/ConditionsKey AdvantagesRelevant Findings
Conventional Organic SolventsBase (e.g., NaOH, Et₃N, DMAP) in THF, ACN, or DCMWell-established, versatileHigh yields are typically achieved for a broad range of amines.
Aqueous MediaCatalyst-free, water or water-acetone mixtureEnvironmentally friendly, high chemoselectivityAvoids side products like isocyanates and ureas; work-up is often simplified to filtration or extraction. jocpr.comnih.gov
Solvent-Free ConditionsHeterogeneous catalysts (e.g., Amberlite-IR 120, Yttria-Zirconia)Reduced environmental impact, catalyst recyclability, simplified work-upReactions can be very rapid, sometimes occurring within minutes at room temperature. derpharmachemica.com
Ionic LiquidsProtic ionic liquidsHigh efficiency, potential for catalyst recyclingDemonstrates excellent chemoselectivity for the N-Boc protection of various functionalized amines.
Table 1: Comparison of Methodologies for N-Boc Carbamate Formation

Orthogonal Protecting Group Considerations in Complex Synthesis

In the synthesis of complex molecules that contain multiple functional groups, the concept of orthogonal protecting groups is of paramount importance. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and mutually exclusive conditions. This allows for the selective deprotection of one functional group while others remain protected, enabling sequential chemical transformations with high precision.

The Boc group is a cornerstone in many orthogonal protection strategies due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). organic-chemistry.org

A classic example of an orthogonal protecting group pair is the Boc group and the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. This orthogonality is the foundation of solid-phase peptide synthesis, where the N-terminal amino acid is protected with Fmoc and the side chains of other amino acids are often protected with acid-labile groups like Boc.

Another common orthogonal partner to the Boc group is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis. This allows for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected amine, and vice-versa.

In the context of synthesizing complex derivatives of this compound, where further functionalization of the cyclobutane ring or modification of other parts of a larger molecule might be desired, an orthogonal protecting group strategy would be essential. For instance, if a synthetic route involved a carboxylic acid functionality elsewhere in the molecule, it might be protected as a benzyl (B1604629) ester. The Cbz group on another amine and the benzyl ester could then be removed simultaneously via hydrogenolysis, leaving the Boc group on the cyclobutane moiety intact for subsequent transformations under acidic conditions. The strategic selection of orthogonal protecting groups is a critical aspect of planning an efficient and successful synthesis of complex, polyfunctionalized molecules.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Fmoc, Cbz, Benzyl esters
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Boc, Cbz, Benzyl esters
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc
Table 2: Common Orthogonal Protecting Groups for Amines

Scalability and Process Optimization in the Preparation of this compound

The transition of a synthetic route from a laboratory scale to an industrial process necessitates careful consideration of scalability and process optimization. The primary goals of process optimization are to enhance the yield, purity, and safety of the desired product while minimizing costs, reaction times, and environmental impact. For the preparation of this compound, several key parameters would need to be optimized.

Reaction Parameters:

Solvent Selection: While various solvents may be effective on a small scale, for large-scale production, factors such as cost, toxicity, environmental impact, and ease of recovery become critical. A move from chlorinated solvents like dichloromethane to greener alternatives such as 2-methyltetrahydrofuran (B130290) or even aqueous systems would be a key optimization step.

Temperature Control: Exothermic reactions, such as the reaction of an amine with Boc₂O, require robust temperature control on a large scale to prevent runaway reactions and ensure consistent product quality. The optimal temperature profile would need to be determined to balance reaction rate with impurity formation.

Reagent Stoichiometry: The molar ratio of the amine precursor to Boc₂O and any catalyst or base would need to be finely tuned. Reducing the excess of expensive reagents without compromising the yield and purity is a common goal in process optimization.

Mixing and Mass Transfer: In large reactors, efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The impact of agitation speed and reactor geometry on the reaction outcome would need to be evaluated.

Work-up and Purification:

Extraction and Phase Separation: On a large scale, extractions can be time-consuming and generate significant solvent waste. Optimizing the extraction process by minimizing solvent volumes and selecting solvents that allow for efficient phase separation is important. In some cases, a reactive extraction, where an impurity is chemically modified to facilitate its removal, may be employed.

Crystallization: The final purification of this compound would likely involve crystallization. Process optimization would focus on identifying a suitable solvent system that provides high recovery of the product with excellent purity. The cooling profile, seeding strategy, and agitation during crystallization are critical parameters that influence the crystal size distribution and filterability of the product.

Drying: The drying process must be optimized to efficiently remove residual solvents without causing thermal degradation of the product.

Process Safety:

A thorough hazard evaluation of all reagents, intermediates, and the final product is essential. The thermal stability of the reaction mixture and isolated intermediates would be studied using techniques like differential scanning calorimetry (DSC) to identify any potential thermal hazards.

ParameterOptimization GoalConsiderations for Large-Scale Production
SolventMinimize volume, use greener alternativesCost, safety, environmental impact, recovery
TemperatureEnsure consistent reaction profile, minimize side reactionsHeat transfer in large reactors, control of exotherms
Reagent RatioReduce excess of expensive reagentsImpact on yield, purity, and cost of goods
Work-upSimplify procedure, minimize wasteEfficiency of extractions, phase separation
PurificationDevelop robust crystallization processYield, purity, crystal form, filterability
Table 3: Key Parameters for Process Optimization

Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 3 Bromocyclobutyl Carbamate

Reactions at the Bromine Center of the Cyclobutyl Ring

The bromine atom on the cyclobutyl ring serves as a versatile handle for the introduction of various functional groups through nucleophilic substitution, elimination, and transition metal-mediated cross-coupling reactions.

Nucleophilic Substitution Patterns and Stereoelectronic Effects

The secondary bromine atom in tert-butyl N-(3-bromocyclobutyl)carbamate is susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. The azide (B81097) ion (N(_3)(-)) is an effective nucleophile for this transformation, leading to the formation of the corresponding azido (B1232118) derivative. masterorganicchemistry.com This reaction is a crucial step in the synthesis of various nitrogen-containing compounds. The reaction of this compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) results in the displacement of the bromide ion. masterorganicchemistry.comnih.gov

The stereochemistry of the cyclobutyl ring plays a significant role in the rate and outcome of the substitution reaction. The puckered nature of the cyclobutane (B1203170) ring influences the accessibility of the electrophilic carbon atom to the incoming nucleophile. For an S(_N)2 reaction to occur, the nucleophile must approach the carbon atom from the backside, opposite to the leaving group. The presence of the bulky Boc-carbamate group can exert steric hindrance, potentially affecting the reaction rate depending on its stereochemical relationship (cis or trans) to the bromine atom.

ReactantNucleophileProductReaction Type
This compoundSodium AzideTert-butyl N-(3-azidocyclobutyl)carbamateNucleophilic Substitution (S(_N)2)

Elimination Reactions Leading to Cyclobutene (B1205218) Derivatives

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form tert-butyl N-(cyclobut-2-en-1-yl)carbamate. This reaction typically follows an E2 (bimolecular elimination) mechanism, which has specific stereochemical requirements. masterorganicchemistry.comlibretexts.org For the E2 mechanism to proceed efficiently, the hydrogen atom being abstracted and the bromine leaving group must be in an anti-periplanar arrangement. libretexts.orgmsu.edu

In the context of the cyclobutyl ring, achieving this anti-periplanar geometry can be influenced by the ring's conformation. The cyclobutane ring is not planar and exists in a puckered conformation, which can affect the dihedral angles between substituents on adjacent carbons. The regioselectivity of the elimination (i.e., which proton is removed) will be dictated by the availability of protons that can adopt an anti-periplanar relationship with the bromine atom. The use of a bulky base, such as potassium tert-butoxide, is often preferred to minimize competing S(_N)2 reactions. libretexts.org The stability of the resulting cyclobutene double bond also plays a role in determining the major product. indusuni.ac.inslideshare.net

ReactantBaseProductReaction Type
This compoundPotassium tert-butoxideTert-butyl N-(cyclobut-2-en-1-yl)carbamateElimination (E2)

Transition Metal-Mediated Cross-Coupling and Functionalization Reactions

The carbon-bromine bond in this compound can be activated by transition metal catalysts, such as palladium or nickel complexes, to participate in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the alkyl bromide with an organoboron reagent, such as a boronic acid or ester. rsc.orgresearchgate.net While Suzuki-Miyaura couplings are well-established for aryl and vinyl halides, their application to secondary alkyl bromides can be more challenging. princeton.edu The choice of palladium catalyst and ligand is crucial to promote the desired coupling and suppress side reactions like β-hydride elimination. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the cyclobutyl ring and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com The Sonogashira coupling of unactivated secondary alkyl bromides is a developing area of research, with recent advancements demonstrating its feasibility. rsc.orgresearchgate.netsustech.edu.cn

Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the alkyl bromide with an amine. numberanalytics.comnih.govnih.govacs.org This method provides a direct route to synthesize more complex amines from the starting carbamate (B1207046).

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-Miyaura CouplingArylboronic acidPd catalyst + LigandTert-butyl N-(3-arylcyclobutyl)carbamate
Sonogashira CouplingTerminal alkynePd catalyst + Cu(I) co-catalystTert-butyl N-(3-alkynylcyclobutyl)carbamate
Buchwald-Hartwig AminationPrimary or Secondary AminePd or Ni catalyst + LigandTert-butyl N-(3-(dialkylamino)cyclobutyl)carbamate

Transformations of the tert-Butoxycarbonyl (Boc) Carbamate Moiety

The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its susceptibility to cleavage under specific acidic or non-acidic conditions.

Mechanistic Pathways of Boc Deprotection under Acidic and Non-Acidic Conditions

Acidic Conditions: The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This unstable carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. acs.org

Non-Acidic Conditions: While less common, methods for Boc deprotection under non-acidic conditions have been developed to accommodate substrates that are sensitive to strong acids. These methods can include thermal cleavage or the use of Lewis acids. derpharmachemica.comresearchgate.net For instance, certain Lewis acids can coordinate to the carbonyl oxygen, facilitating the cleavage of the tert-butyl group.

ConditionReagentMechanism
AcidicTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)Protonation, loss of tert-butyl cation, decarboxylation
Non-AcidicLewis Acids (e.g., ZnBr(_2))Coordination to carbonyl, cleavage of tert-butyl group

Reactivity of the Carbamate Linkage in Rearrangements and Cyclizations

The carbamate functionality in this compound can participate in intramolecular reactions, particularly when the bromine atom is suitably positioned.

Neighboring Group Participation: The nitrogen atom of the carbamate can act as an internal nucleophile, participating in the displacement of the bromide leaving group. chem-station.comwikipedia.orglibretexts.orglibretexts.orgdalalinstitute.com This neighboring group participation (NGP) can lead to the formation of a cyclic intermediate, which can then be opened by an external nucleophile. Such participation often results in the retention of stereochemistry at the reaction center.

Cyclization Reactions: Under appropriate conditions, particularly after conversion of the bromine to another functional group, the carbamate nitrogen can participate in intramolecular cyclization reactions to form bicyclic structures. researchgate.netresearchgate.netrsc.orgnih.govbeilstein-journals.org For example, if the bromine is replaced by a group that can be converted into an electrophilic center, the carbamate nitrogen can act as the nucleophile to close a ring.

Conformational Analysis and Ring Strain Effects on Reactivity in Substituted Cyclobutanes

The reactivity of cyclobutane derivatives, including this compound, is intrinsically linked to the molecule's three-dimensional structure and the inherent strain within its four-membered ring. Unlike larger cycloalkanes such as cyclohexane, which can adopt a nearly strain-free chair conformation, the cyclobutane ring is significantly strained due to non-ideal bond angles and torsional strain. This section delves into the conformational landscape of 1,3-disubstituted cyclobutanes and explores how ring strain and substituent orientation influence chemical reactivity.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve some of the torsional strain that would arise from eclipsing interactions in a flat structure. masterorganicchemistry.com This puckering results in two distinct types of substituent positions: axial and equatorial, analogous to those in cyclohexane. libretexts.org The ring rapidly interconverts between two equivalent puckered conformations, causing the axial and equatorial positions to interchange. However, in substituted cyclobutanes, the energetic balance between these conformations is unequal, leading to a preferred geometry.

For a 1,3-disubstituted cyclobutane like this compound, two diastereomers exist: cis and trans. The conformational preferences of these isomers are dictated primarily by the steric bulk of the substituents and the desire to minimize unfavorable steric interactions, most notably 1,3-diaxial interactions. pressbooks.pub

Cis Isomer Conformational Preferences

In the cis isomer, both substituents are on the same face of the ring. This allows the molecule to adopt a conformation where both the bulky tert-butyl N-carbamate group and the bromine atom can reside in equatorial positions (diequatorial). The alternative ring-flipped conformation would force both groups into sterically hindered axial positions (diaxial). Given the significant steric bulk of the tert-butyl N-carbamate group, the diaxial conformation is highly disfavored due to severe 1,3-diaxial repulsions. Consequently, the cis isomer is expected to exist almost exclusively in the diequatorial conformation. This conformational locking minimizes steric strain and results in a relatively stable arrangement.

Trans Isomer Conformational Preferences

For the trans isomer, the substituents are on opposite faces of the ring. In any puckered conformation, one substituent must occupy an axial position while the other is equatorial (axial-equatorial). Ring flipping interconverts the two substituents between axial and equatorial positions. The equilibrium will strongly favor the conformer where the sterically more demanding group—the tert-butyl N-carbamate—occupies the more spacious equatorial position, forcing the smaller bromine atom into the axial position. While bromine is larger than hydrogen, its steric demand is significantly less than that of the tert-butyl N-carbamate group. libretexts.org Therefore, the trans isomer will predominantly exist in the conformation with an equatorial carbamate and an axial bromine.

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer (which can be diequatorial) is more stable than the trans isomer (which must be axial-equatorial). nih.gov The energy difference is a direct consequence of the steric strain associated with having a substituent in the axial position.

Interactive Table 1: Estimated Conformational Energies in this compound Isomers

IsomerConformationSubstituent PositionsRelative Energy (kcal/mol)Predominant Conformer?
cisDiequatorialBr (eq), BocNH (eq)0.5Yes
cisDiaxialBr (ax), BocNH (ax)> 6.0No
transAxial-EquatorialBr (ax), BocNH (eq)1.5Yes
transEquatorial-AxialBr (eq), BocNH (ax)> 5.0No

Ring Strain and Its Impact on Reactivity

The inherent ring strain in cyclobutane, estimated to be around 26 kcal/mol, is a combination of angle strain (from C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain. masterorganicchemistry.com This stored potential energy makes the cyclobutane ring susceptible to reactions that lead to ring-opening, as this relieves the strain. masterorganicchemistry.comarxiv.org

The conformational position of a leaving group, such as the bromine atom in this compound, has a profound effect on the molecule's reactivity, particularly in substitution and elimination reactions.

Substitution Reactions (Sₙ2): The Sₙ2 mechanism requires a backside attack by the nucleophile, anti-periplanar to the leaving group. An axial substituent on a puckered cyclobutane ring is generally more accessible to backside attack than an equatorial one, which is sterically shielded by the ring itself and other equatorial groups. Therefore, the trans isomer, which preferentially places the bromine atom in an axial position, is expected to be more reactive towards Sₙ2 displacement than the cis isomer, where the bromine is in a less accessible equatorial position.

Elimination Reactions (E2): The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of a β-hydrogen and the leaving group.

In the stable conformer of the trans isomer , the axial bromine has an anti-periplanar relationship with the axial hydrogens on the adjacent carbons (C2 and C4). This geometry is ideal for an E2 elimination, suggesting the trans isomer should readily undergo this reaction.

In the stable diequatorial conformer of the cis isomer , the equatorial bromine does not have an anti-periplanar β-hydrogen. To achieve the necessary geometry for an E2 reaction, the ring would have to adopt a much higher energy conformation, making the elimination process significantly slower for the cis isomer.

The combination of high ring strain and specific conformational arrangements dictates the chemical behavior of this compound. The relief of ring strain acts as a thermodynamic driving force for reactions, while the stereoelectronic requirements of specific reaction mechanisms are governed by the preferred conformations of the cis and trans isomers.

Interactive Table 2: Predicted Reactivity Based on Conformation

IsomerPredominant Bromine PositionAccessibility for Sₙ2 Backside AttackE2 Anti-Periplanar GeometryPredicted Relative Reactivity
cisEquatorialLow (Sterically hindered)UnfavorableLow
transAxialHigh (Accessible)FavorableHigh

Applications of Tert Butyl N 3 Bromocyclobutyl Carbamate in Advanced Organic Synthesis

Precursor in the Synthesis of Constrained Amino Acids and Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, specific conformations, and improved biological activity. The cyclobutane (B1203170) ring of tert-butyl N-(3-bromocyclobutyl)carbamate provides a rigid scaffold to limit the conformational freedom of the peptide backbone.

The chemical structure of this compound is well-suited for its conversion into various cyclobutane-based amino acid analogues. The bromine atom acts as an effective leaving group, allowing for nucleophilic substitution reactions to introduce the required carboxylic acid functionality or its precursor.

For the synthesis of β-amino acids, a common strategy involves the displacement of the bromide with a cyanide anion, followed by hydrolysis of the resulting nitrile to a carboxylic acid. This sequence establishes a 1,3-relationship between the protected amino group and the new carboxyl group on the cyclobutane ring. The stereochemistry of the starting material (cis or trans) directly influences the stereochemical outcome of the final amino acid product.

The synthesis of α-amino acids is more complex and may involve multi-step sequences, including ring-opening and subsequent recyclization strategies or the functionalization of a carbon atom adjacent to the protected amine. These conformationally restricted amino acids are crucial components in the design of peptidomimetics and new drugs. nih.gov

Table 1: Representative Synthetic Transformations for Amino Acid Synthesis

Starting MaterialReagent(s)Product TypeKey Transformation
This compound1. KCN, DMSO2. H₃O⁺, Δβ-Amino acidNucleophilic substitution followed by nitrile hydrolysis
This compound1. Mg, THF2. CO₂3. H₃O⁺β-Amino acidGrignard formation and carboxylation

Research has demonstrated the synthesis of novel, non-proteinogenic constrained delta amino acids containing a cyclobutane ring, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA). nih.gov The synthesis was achieved in seven steps, with a key reaction being a base-induced intramolecular nucleophilic substitution. nih.gov

Once synthesized, cyclobutane-based amino acids are incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The rigidity of the cyclobutane ring restricts the torsional angles of the peptide backbone in the vicinity of the residue, forcing the peptide into a well-defined secondary structure, such as a turn or a helix. This is particularly valuable in the design of foldamers—oligomers that mimic the structures of natural peptides and proteins. nih.gov

Studies have shown that constrained γ-amino acids can be used to prepare α/γ-peptide foldamers that adopt specific helical conformations in solution and in the solid state. nih.gov The predictable conformational preferences of these cyclobutane-containing peptides make them excellent candidates for developing inhibitors of protein-protein interactions or as scaffolds for presenting functional groups in a specific spatial arrangement.

Building Block for Bridged and Polycyclic Systems

The inherent ring strain and specific geometry of the cyclobutane scaffold in this compound make it an excellent starting material for constructing more complex and sterically demanding bridged and polycyclic systems.

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention in medicinal chemistry as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. nih.govrsc.org Replacing these common motifs with a BCP scaffold can lead to drug analogues with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability. nih.govrsc.org

The synthesis of BCPs often relies on intramolecular ring-closing reactions of 1,3-disubstituted cyclobutane precursors. The first synthesis of the parent BCP hydrocarbon involved a sodium-mediated ring closure of 3-bromocyclobutane-1-methyl bromide. nih.govrsc.org Following a similar logic, this compound can be elaborated to introduce a reactive functional group at the C1 position, which can then undergo an intramolecular reaction with the carbon bearing the bromine atom to form the bicyclic BCP core. The protected amino group at a bridgehead position provides a valuable handle for further functionalization or for direct integration into a target bioactive molecule.

Table 2: Comparison of Bioisosteric Scaffolds

ScaffoldKey FeaturesAdvantages in Drug Design
para-Substituted PhenylPlanar, aromaticWell-understood SAR, synthetic accessibility
tert-ButylBulky, lipophilic, metabolically stableFills hydrophobic pockets, blocks metabolism
Bicyclo[1.1.1]pentane (BCP)Rigid, 3D, non-planarImproved solubility, metabolic stability, novel IP

The development of catalytic methodologies for the synthesis of BCPs is a major goal in modern organic synthesis, with a particular emphasis on asymmetric transformations that can provide chiral BCPs. nih.govrsc.org

The cyclobutane ring of this compound can serve as an anchor point for the construction of spirocyclic and fused-ring systems. Spiro compounds, where two rings share a single atom, and fused systems, where two rings share two atoms, are important structural motifs in many natural products and pharmaceuticals.

For the synthesis of fused systems, an intramolecular nucleophilic substitution of the bromide by a tethered nucleophile is a common approach. For instance, if the Boc-protected nitrogen is deprotected and then alkylated with a chain containing a terminal nucleophile, subsequent base-mediated cyclization can lead to a fused bicyclic product.

Spirocycle synthesis can be more complex, often involving the generation of a reactive intermediate, such as a cyclobutylidene, or through rearrangement reactions of more complex precursors derived from the starting carbamate (B1207046). nih.gov Investigations into the formation of fused- and spiro-β-lactone annulated to γ-lactams have shown that fused systems are typically formed preferentially under standard conditions. nih.gov However, spiro systems can be accessed when the formation of the fused system is blocked, though this often requires careful optimization of reaction conditions. nih.gov

Strategic Intermediate in Target-Oriented Synthesis of Bioactive Molecules

Due to its utility in generating valuable and structurally diverse scaffolds, this compound is a strategic intermediate in the total synthesis of complex bioactive molecules. The cyclobutane amino acids, BCPs, and spirocycles derived from this starting material are frequently found in compounds with interesting pharmacological profiles.

In drug discovery programs, the replacement of a planar aromatic ring with a three-dimensional BCP scaffold, a concept known as "escaping from flatness," is a widely used strategy to improve the drug-like properties of a lead compound. eurekalert.org The ability to synthesize BCPs bearing a protected amino group from this compound allows medicinal chemists to readily access novel analogues of known drugs. For example, a BCP analogue of a drug containing a para-aminophenyl group could be synthesized, potentially leading to a new chemical entity with an improved patent position and better pharmacokinetic properties. The use of BCPs as bioisosteres has been shown to enhance drug properties like solubility and metabolic stability while circumventing patent restrictions. eurekalert.org

Introduction of Substituted Cyclobutane Moieties into Pharmaceutical Candidates

The primary application of this compound in pharmaceutical synthesis is as a precursor for introducing substituted cyclobutane moieties into drug candidates. The bromine atom serves as a handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the attachment of the cyclobutane ring to other parts of a target molecule or for further functionalization of the cyclobutane ring itself.

Research Findings:

The incorporation of a cyclobutane unit can significantly improve the pharmacological profile of a drug molecule. For instance, replacing more flexible aliphatic chains with a 1,3-disubstituted cyclobutane can enhance metabolic stability by shielding susceptible positions from enzymatic degradation. nih.gov Furthermore, the introduction of this strained ring system can alter the lipophilicity and solubility of a compound, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The synthesis of various pharmaceutical intermediates has been shown to utilize cyclobutane building blocks. rsc.orgnih.govrsc.org While a direct synthesis of a marketed drug from this compound is not prominently documented, the synthetic strategies employed for analogous cyclobutane-containing drugs provide a clear blueprint for its potential use. For example, in the synthesis of certain Janus kinase (JAK) inhibitors, a cyclobutane scaffold is key to achieving selectivity. pharmablock.com The rigidity of the cyclobutane ring helps to properly orient the pharmacophoric groups for optimal interaction with the target enzyme. pharmablock.com

Below is an interactive data table summarizing the impact of introducing cyclobutane moieties on the properties of pharmaceutical candidates.

PropertyEffect of Cyclobutane IncorporationRationale
Potency Can be increasedConformational rigidity can lead to a more favorable binding pose. pharmablock.com
Selectivity Often improvedThe rigid scaffold can better differentiate between closely related biological targets. nih.gov
Metabolic Stability Generally enhancedThe cyclobutane ring can block sites of metabolism and is itself relatively inert. nih.govru.nl
Solubility Can be modifiedThe introduction of a non-planar, sp3-rich scaffold can disrupt crystallinity and improve aqueous solubility. nih.gov
Pharmacokinetics Can be optimizedImproved metabolic stability and solubility contribute to a better overall pharmacokinetic profile. pharmablock.com

Exploration of Cyclobutane Scaffolds as Bioisosteres in Drug Design

A significant area of interest in medicinal chemistry is the use of cyclobutane scaffolds as bioisosteres. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. The cyclobutane ring has been successfully employed as a bioisostere for various common structural motifs in drug molecules. rsc.org

Research Findings:

The compact and three-dimensional nature of the cyclobutane ring makes it an attractive replacement for planar aromatic rings, gem-dimethyl groups, and alkynes. nih.govru.nl This substitution can lead to compounds with improved properties such as enhanced solubility and metabolic stability, while maintaining or even improving the desired biological activity. nih.gov

For example, replacing a phenyl ring with a cyclobutane ring can reduce the planarity of a molecule, which can be advantageous for disrupting undesirable pi-pi stacking interactions or for better fitting into a non-planar binding pocket. nih.gov Similarly, a 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group, but with a different conformational profile that may be beneficial. nih.gov

The use of functionalized cyclobutanes as bioisosteres is a rapidly developing area. rsc.org The ability to introduce specific functional groups onto the cyclobutane ring, for which this compound is a prime starting material, allows for the fine-tuning of the electronic and steric properties of the bioisosteric replacement.

The following table details common bioisosteric replacements involving the cyclobutane scaffold.

Original MoietyCyclobutane BioisostereAdvantages of Replacement
Phenyl Ring1,3-Disubstituted CyclobutaneIncreased sp3 character, improved solubility, reduced planarity. nih.govru.nl
gem-Dimethyl Group1,1-Disubstituted CyclobutaneMimics steric bulk with altered conformational properties, can fill hydrophobic pockets. nih.gov
Alkene1,2-Disubstituted CyclobutanePrevents cis/trans isomerization, increases metabolic stability. nih.gov
Alkyne1,3-Disubstituted Bicyclo[1.1.1]pentane (derived from cyclobutane precursors)Provides a rigid, linear scaffold with improved metabolic stability.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Advanced Spectroscopic Techniques (e.g., High-Resolution Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide profound insights into the molecular structure of tert-butyl N-(3-bromocyclobutyl)carbamate by probing the interactions of the molecule with electromagnetic radiation. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) are paramount in this endeavor, offering complementary information for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. The characteristic signals for the tert-butyl group would appear as a singlet, while the protons on the cyclobutyl ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of the protons adjacent to the nitrogen and bromine atoms would be indicative of the electron-withdrawing nature of these heteroatoms. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, which is crucial for the unambiguous assignment of all signals in the complex cyclobutyl region.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The isotopic pattern observed in the mass spectrum would be characteristic of a bromine-containing compound, with the two isotopes of bromine (⁷⁹Br and ⁸¹Br) resulting in two major peaks of nearly equal intensity separated by two mass units. Fragmentation patterns observed in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), can offer further structural information by revealing stable fragments of the parent molecule.

Spectroscopic Technique Information Obtained for this compound
¹H NMRChemical shift, integration, and multiplicity of protons; connectivity through spin-spin coupling.
¹³C NMRChemical shift of carbon atoms, indicating the electronic environment.
2D NMR (COSY, HSQC)Correlation of neighboring protons and direct proton-carbon attachments for unambiguous signal assignment.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for molecular formula determination.
Mass Spectrometry (MS)Molecular weight and characteristic isotopic pattern for bromine.

Chromatographic Techniques for Separation and Quantification of Isomers and Impurities

Chromatographic methods are essential for the separation, identification, and quantification of this compound from potential isomers and process-related impurities. The choice of technique depends on the volatility and polarity of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for detection, as the carbamate (B1207046) functional group possesses a chromophore. This method would be capable of separating the target compound from impurities with different polarities. Diastereomers of this compound, if present, could potentially be separated using a standard achiral stationary phase due to their different physical properties.

Gas Chromatography (GC) could be a viable alternative if the compound and its impurities are thermally stable and sufficiently volatile. A capillary column with a suitable stationary phase would be used to separate the components of a mixture based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification of the separated components.

The purity of a sample is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Chromatographic Technique Application for this compound Typical Stationary Phase Typical Mobile Phase/Carrier Gas
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of isomers and non-volatile impurities.C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol
Gas Chromatography (GC)Purity assessment for volatile impurities.Polysiloxane-basedHelium or Nitrogen
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile impurities.Polysiloxane-basedHelium

Chiroptical Methods for Stereochemical Assignment in Enantiopure Forms

This compound possesses stereocenters, meaning it can exist as enantiomers and diastereomers. When synthesized in an enantiopure form, it is crucial to determine the absolute configuration of the stereocenters. Chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light, are employed for this purpose.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of a specific enantiomer and can be used for stereochemical assignment.

In addition to these spectroscopic methods, the absolute configuration can be unequivocally determined by X-ray crystallography if a suitable single crystal of an enantiopure sample can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule can be determined.

Chiroptical Method Principle Application for Enantiopure this compound
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Determination of absolute configuration by comparison with theoretical spectra.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Assignment of absolute configuration based on the sign of the Cotton effect.
X-ray CrystallographyDiffraction of X-rays by a single crystal.Unambiguous determination of the three-dimensional structure and absolute configuration.

Emerging Research Frontiers and Future Perspectives

Innovative Catalytic Approaches for Derivatization of Tert-butyl N-(3-bromocyclobutyl)carbamate

The derivatization of this compound is a key area of research, with a focus on developing novel catalytic methods to introduce molecular diversity. The presence of the bromine atom on the cyclobutane (B1203170) ring offers a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are at the forefront of these innovative approaches. nih.govlibretexts.org Methodologies such as the Suzuki, Stille, and Sonogashira reactions, traditionally used for aryl and vinyl halides, are being adapted for use with aliphatic halides like the one present in the target molecule. libretexts.org These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and alkyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst and prevent side reactions. nih.govnih.gov

Recent advancements have also explored the use of other transition metals, such as copper and nickel, to catalyze similar transformations, sometimes offering complementary reactivity to palladium. Copper-catalyzed reactions, for example, have shown promise in the amination and etherification of related alkyl halides.

A significant challenge in the catalytic derivatization of this molecule is the potential for β-hydride elimination, a common side reaction with alkyl halides. Innovative strategies to mitigate this include the use of specific ligand systems that promote rapid reductive elimination over β-hydride elimination.

The following interactive table summarizes potential catalytic derivatization reactions for this compound based on analogous systems.

Reaction TypeCatalyst/Ligand System (Example)Potential Product
Suzuki CouplingPd(OAc)2 / SPhosTert-butyl N-(3-arylcyclobutyl)carbamate
Stille CouplingPd(PPh3)4Tert-butyl N-(3-alkenylcyclobutyl)carbamate
Sonogashira CouplingPdCl2(PPh3)2 / CuITert-butyl N-(3-alkynylcyclobutyl)carbamate
Buchwald-Hartwig AminationPd2(dba)3 / BINAPTert-butyl N-(3-(dialkylamino)cyclobutyl)carbamate

Computational Chemistry and Molecular Modeling for Predicting Reactivity and Conformation

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. These methods provide insights into the molecule's three-dimensional structure, conformational preferences, and reactivity, which can guide synthetic efforts and the design of new derivatives.

Density functional theory (DFT) calculations are commonly employed to determine the most stable conformations of the cyclobutane ring. The puckered nature of the cyclobutane ring leads to different possible conformations, and understanding their relative energies is crucial for predicting how the molecule will interact with catalysts and other reagents. nih.gov The position of the bulky tert-butoxycarbonyl (Boc) group and the bromine atom significantly influences the conformational landscape.

Molecular modeling can also be used to predict the transition state energies of potential reactions, helping to identify the most favorable reaction pathways and optimize reaction conditions. For example, by modeling the oxidative addition step in a palladium-catalyzed cross-coupling reaction, researchers can gain insights into the steric and electronic factors that influence the reaction rate and selectivity.

Furthermore, computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and coupling constants. chemrxiv.org Comparing these predicted spectra with experimental data can help to confirm the structure and conformation of newly synthesized derivatives.

The table below illustrates the types of data that can be obtained from computational studies on this compound.

Computational MethodInformation ObtainedPotential Application
Density Functional Theory (DFT)Ground state geometry, conformational energies, electronic propertiesPredicting the most stable conformer, understanding reactivity
Transition State TheoryActivation energies, reaction pathwaysOptimizing reaction conditions for derivatization
Molecular Dynamics (MD)Dynamic behavior, conformational flexibilitySimulating interactions with biological targets or materials
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsDesigning enzyme inhibitors or probes

Expanding the Scope of Applications in Chemical Biology and Material Science

The unique structural features of this compound and its derivatives make them attractive candidates for applications in chemical biology and material science. The rigid, three-dimensional scaffold of the cyclobutane ring can be used to control the spatial orientation of functional groups, which is a key principle in the design of bioactive molecules and advanced materials. nih.govlifechemicals.com

In chemical biology, cyclobutane-containing molecules are being explored as conformationally constrained scaffolds for the development of enzyme inhibitors, receptor ligands, and molecular probes. nih.gov The introduction of a cyclobutane moiety can improve metabolic stability and cell permeability compared to more flexible analogues. nih.gov The ability to functionalize the cyclobutane ring through the bromine handle allows for the systematic exploration of structure-activity relationships. For instance, derivatives of this compound could be synthesized to probe the binding pockets of proteins or to act as building blocks for peptide mimetics.

In material science, the incorporation of cyclobutane units into polymers can impart unique properties, such as increased thermal stability and rigidity. lifechemicals.com The derivatization of this compound could lead to the synthesis of novel monomers for polymerization. For example, cross-coupling reactions could be used to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. The resulting polymers could find applications as stress-responsive materials or as components in advanced coatings and films. lifechemicals.com The inherent strain of the cyclobutane ring can also be exploited in mechanochemistry, where mechanical force can be used to trigger chemical reactions.

FieldPotential ApplicationRationale
Chemical BiologyEnzyme InhibitorsThe rigid cyclobutane scaffold can mimic transition states or bind to active sites with high specificity.
Chemical BiologyMolecular ProbesFunctionalization allows for the attachment of fluorescent tags or other reporter groups.
Material ScienceAdvanced PolymersIncorporation of the cyclobutane unit can enhance thermal and mechanical properties.
Material ScienceMechanophoresThe strained cyclobutane ring can be designed to break under mechanical stress, leading to a color change or other response.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(3-bromocyclobutyl)carbamate?

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR to verify cyclobutyl ring geometry and carbamate linkage.

  • IR : Peaks at ~1700 cm1^{-1} confirm the carbonyl group of the carbamate.

  • GC/MS : Used to assess purity and molecular ion ([M+H]+^+) .

    • Example Spectral Data :
TechniqueKey SignalsReference
1^1H NMRδ 4.5-5.0 (cyclobutyl H), δ 1.4 (t-Bu)
IR1715 cm1^{-1} (C=O stretch)

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Reported physical properties include:
  • Melting Point : 103–106°C (for analogous bromophenyl carbamates) .
  • Solubility : Soluble in dichloromethane, THF, and DMF; sparingly soluble in water.
  • Storage : Stable at room temperature in dry, dark conditions .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Methodological Answer : Cross-validation using multiple techniques is critical:
  • Compare experimental NMR/IR with computational predictions (e.g., DFT).
  • Reference high-quality databases like NIST Chemistry WebBook for benchmark data .
  • Replicate synthesis under standardized conditions to isolate batch-specific variations .

Q. What strategies optimize reaction yields in carbamate coupling steps?

  • Methodological Answer : Key optimizations include:
  • Stoichiometry : Use a 1.2:1 molar ratio of bromocyclobutylamine to carbamate precursor.

  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

  • Solvent Choice : Anhydrous THF or DCM minimizes side reactions .

    • Optimization Table :
ParameterOptimal ConditionImpact on Yield
SolventDCM+15% vs. THF
Catalyst (DMAP)5 mol%+20% efficiency

Q. What insights do crystal structure analyses provide for carbamate derivatives?

  • Methodological Answer : X-ray crystallography reveals:
  • Conformational Preferences : Cyclobutyl ring puckering and carbamate torsion angles.

  • Intermolecular Interactions : Hydrogen-bonding networks influencing solid-state stability.

  • Reactivity Clues : Steric effects from the tert-butyl group on nucleophilic substitution at the bromine site .

    • Example Findings :
Study FocusKey ObservationReference
Cyclobutyl GeometryChair-like puckering in solid state
H-bondingN-H···O=C interactions stabilize lattice

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Contradictions and Validation

  • Spectral Data Discrepancies : Differences in NMR shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Validate using controlled solvent systems .
  • Yield Variability : Trace moisture during synthesis can hydrolyze intermediates. Use molecular sieves or rigorous drying protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.